![molecular formula C16H16N4O3 B2479358 (2,3-二氢苯并[b][1,4]二氧杂环-2-基)(3-(嘧啶-2-氨基)氮杂环丁-1-基)甲酮 CAS No. 2177060-83-0](/img/structure/B2479358.png)

(2,3-二氢苯并[b][1,4]二氧杂环-2-基)(3-(嘧啶-2-氨基)氮杂环丁-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

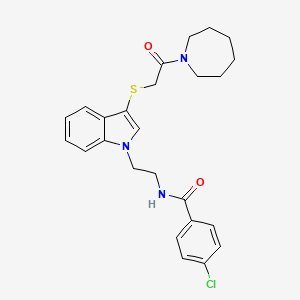

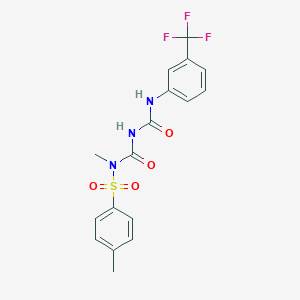

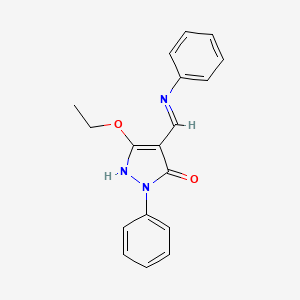

“(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone” is a complex organic compound. It contains a 2,3-dihydrobenzo[b][1,4]dioxin subunit, which is a type of organic compound that has been studied for its anti-inflammatory properties . This compound also contains a pyrimidin-2-ylamino group and an azetidin-1-yl group, which are common in many pharmaceuticals .

Molecular Structure Analysis

The molecular structure of “(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone” is complex due to the presence of multiple functional groups. The 2,3-dihydrobenzo[b][1,4]dioxin subunit is a cyclic structure with two oxygen atoms forming a dioxin ring . The pyrimidin-2-ylamino group and the azetidin-1-yl group add further complexity to the structure .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone” can be complex. For example, one of the steps in the synthesis process might result in a Baeyer-Villager oxidation . In another method, the synthesis involves several steps including alkylation, azidation, Curtius rearrangement, hydrolysis, and salification .科学研究应用

抗肿瘤和抗生素特性

与"(2,3-二氢苯并[b][1,4]二氧杂环-2-基)(3-(嘧啶-2-氨基)氮杂环丁-1-基)甲酮"类似的衍生物的一个显着应用是在合成具有抗肿瘤特性的化合物中。例如,衍生自涉及脯氨酸和氮杂环酮取代的烯烃的过程的氮杂环丁[1,4]苯并二氮杂卓的合成显示出有效的抗肿瘤抗生素活性 (Hemming 等人,2014)。

用于癌症治疗的 B-Raf 激酶抑制剂

另一个重要的应用是开发新的含 2,3-二氢苯并[b][1,4]二氧杂环的衍生物作为 B-Raf 激酶的抑制剂,对各种癌细胞系表现出显着的抗增殖活性。包括合成和评估的衍生物在内的此类化合物显示出有效的生物活性,表明它们作为癌症治疗剂的潜力 (Yang 等人,2012)。

帕金森病的成像剂

此外,含有 2,3-二氢苯并[b][1,4]二氧杂环部分的化合物已被探索作为帕金森病的潜在正电子发射断层扫描 (PET) 成像剂。此类化合物的合成旨在对 LRRK2 酶活性进行成像,LRRK2 酶活性是帕金森病理学中感兴趣的目标 (Wang 等人,2017)。

抗菌和抗癌剂

研究还集中在合成具有 2,3-二氢苯并[b][1,4]二氧杂环结构的新型吡唑衍生物,表现出潜在的抗菌和抗癌活性。这些研究突出了该化合物在开发新治疗剂中的作用 (Hafez 等人,2016)。

作用机制

Target of Action

The primary targets of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone are currently unknown

Mode of Action

It is synthesized via a palladium-catalyzed highly enantioselective intramolecular o-arylation . This process involves the formation of important (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanols based on an asymmetric desymmetrization strategy .

属性

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-3-yl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3/c21-15(14-10-22-12-4-1-2-5-13(12)23-14)20-8-11(9-20)19-16-17-6-3-7-18-16/h1-7,11,14H,8-10H2,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQJUEYSKJVJGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2COC3=CC=CC=C3O2)NC4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2479275.png)

![4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole](/img/structure/B2479278.png)

![3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B2479286.png)

![N-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2479288.png)

![4-methyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B2479297.png)